

Spectroscopic Profile of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propanoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-(2-Methoxyphenyl)propanoic acid** (CAS No. 6342-77-4), a compound of interest in various research and development applications. This document presents a compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization and analysis.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol [1]
CAS Number	6342-77-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **3-(2-Methoxyphenyl)propanoic acid**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet	1H	-COOH
~7.20	Multiplet	1H	Ar-H
~7.15	Multiplet	1H	Ar-H
~6.90	Multiplet	2H	Ar-H
~3.85	Singlet	3H	-OCH ₃
~2.95	Triplet	2H	-CH ₂ -Ar
~2.65	Triplet	2H	-CH ₂ -COOH

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~179	C=O
~157	C-OCH ₃ (Aromatic)
~130	C-H (Aromatic)
~128	C-CH ₂ (Aromatic)
~121	C-H (Aromatic)
~110	C-H (Aromatic)
~55	-OCH ₃
~35	-CH ₂ -COOH
~25	-CH ₂ -Ar

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **3-(2-Methoxyphenyl)propanoic acid** are summarized below.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
2975-2845	Medium	C-H stretch (Alkyl)
1725-1700	Strong	C=O stretch (Carboxylic Acid)
1600-1450	Medium	C=C stretch (Aromatic)
1250-1000	Strong	C-O stretch (Ether and Carboxylic Acid)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides the mass spectrum for **3-(2-Methoxyphenyl)propanoic acid**.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Putative Assignment
180	~40	[M] ⁺ (Molecular Ion)
135	~100	[M - COOH] ⁺
107	~30	[M - COOH - CO] ⁺ or [C ₇ H ₇ O] ⁺
91	~20	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~15	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(2-Methoxyphenyl)propanoic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[3] The use of a high-quality NMR tube is essential for good resolution.^[3]
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition Parameters (¹H NMR):
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Spectral width: Appropriate for the chemical shift range of the compound.
- Acquisition Parameters (¹³C NMR):
 - Number of scans: 1024 or more, depending on sample concentration.
 - Proton decoupling: Broadband decoupling to simplify the spectrum.
 - Relaxation delay: 2-5 seconds.
- Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Thin Film Method)

- Sample Preparation: Dissolve a small amount of **3-(2-Methoxyphenyl)propanoic acid** in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.

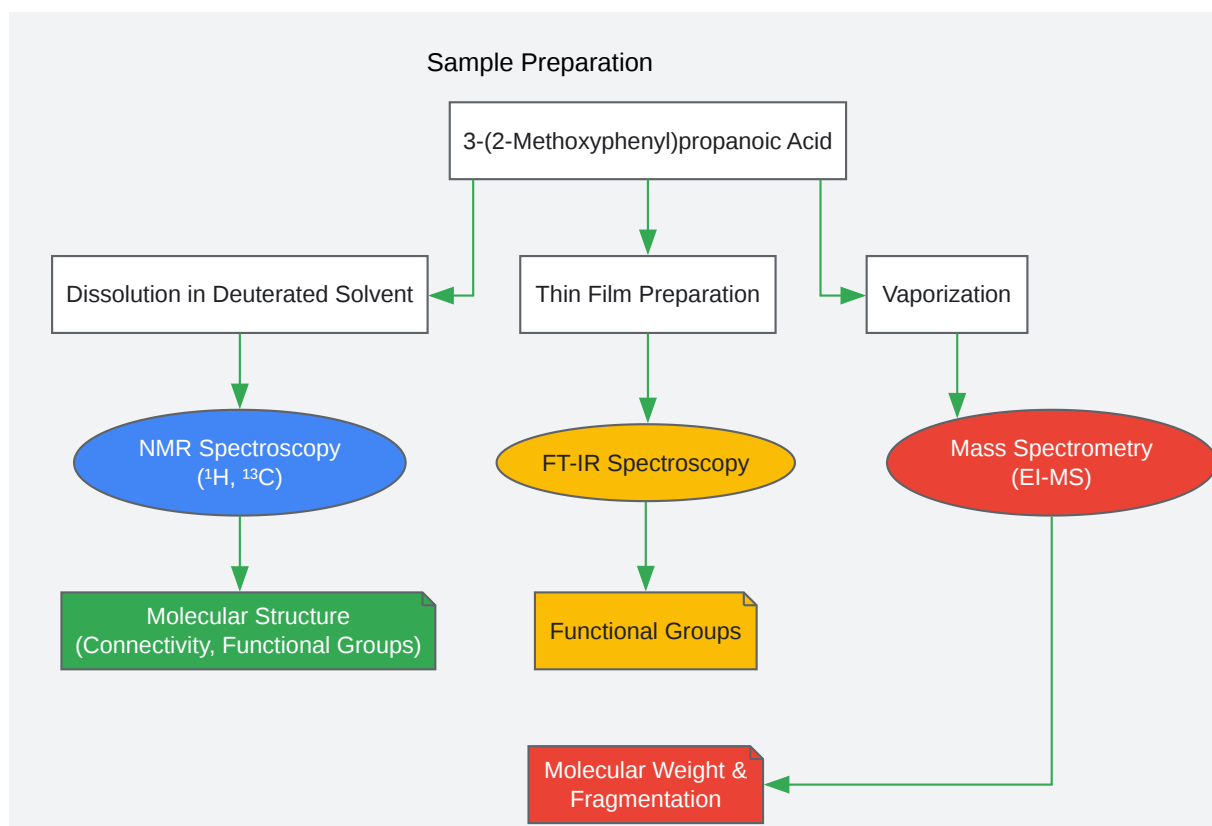
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean salt plate.
 - Place the salt plate with the sample film in the spectrometer and collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Spectral Range: Typically scan from 4000 to 400 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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